N,N'-(Ethane-1,2-diyl)bis(N-benzylbenzamide)
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Overview
Description
N,N’-(Ethane-1,2-diyl)bis(N-benzylbenzamide) is a compound that belongs to the class of bis-amides It is characterized by the presence of two benzylbenzamide groups connected by an ethane-1,2-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-benzylbenzamide) typically involves the reaction of benzylbenzamide with ethane-1,2-diamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for N,N’-(Ethane-1,2-diyl)bis(N-benzylbenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(N-benzylbenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Biology: Investigated for its biocompatibility and potential as an antileishmanial agent.
Industry: Potential use in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-benzylbenzamide) involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to disrupt the cellular processes of the Leishmania parasite. The compound’s apoptotic effects are linked to its ability to induce DNA degradation and interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Ethane-1,2-diyl)bis(N-methylbenzamide)
- N,N’-(Ethane-1,2-diyl)bis(N-phenylbenzamide)
- N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(N-benzylbenzamide) stands out due to its unique structural features, such as the presence of benzyl groups, which can enhance its biological activity and binding affinity to molecular targets.
Properties
CAS No. |
82126-37-2 |
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Molecular Formula |
C30H28N2O2 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[2-[benzoyl(benzyl)amino]ethyl]-N-benzylbenzamide |
InChI |
InChI=1S/C30H28N2O2/c33-29(27-17-9-3-10-18-27)31(23-25-13-5-1-6-14-25)21-22-32(24-26-15-7-2-8-16-26)30(34)28-19-11-4-12-20-28/h1-20H,21-24H2 |
InChI Key |
OAHGNJMRMIBACH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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